N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide
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Overview
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been extensively studied and are known to exhibit diverse biological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives are known to inhibit key enzymes or disrupt essential biochemical processes within their target organisms .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupt cell division, or interfere with metabolic processes .
Pharmacokinetics
The pharmacokinetic profile of benzimidazole derivatives can vary widely depending on the specific compound and its chemical structure .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the condensation of 4-chlorobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require heating at elevated temperatures (140-220°C) for several hours to ensure complete cyclization and formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization from suitable solvents such as ethanol .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-[4-(1H-Benzimidazol-2-yl)phenyl]sulfonamides
- Bis[2-(1H-benzimidazol-2-yl)phenyl] derivatives
Uniqueness
N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide is unique due to the presence of the chlorine atom on the benzamide ring, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse range of applications .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-9-5-14(6-10-15)20(25)22-16-11-7-13(8-12-16)19-23-17-3-1-2-4-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXPEXYKNRPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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